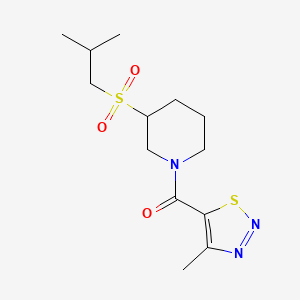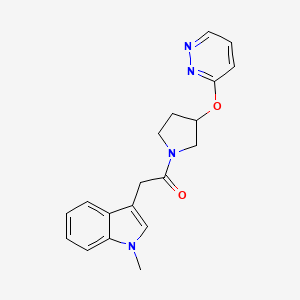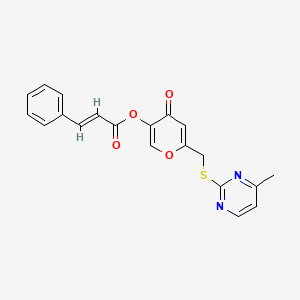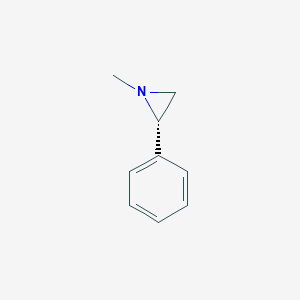
2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to the target compound involves reactions starting from 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, leading to N-(4H-1,2,4-Triazol-4-yl)acetamide. Further reactions with various aromatic aldehydes yield substituted acrylamides, which upon cyclisation with hydrazine hydrate in ethanol produce the desired triazol-amine derivatives. These compounds are characterized by spectroscopic methods such as 1H NMR and IR, ensuring their purity through thin layer chromatography (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of closely related triazole derivatives has been elucidated using single-crystal X-ray diffraction. For instance, a compound with a p-tolyl group and a substituted acetamido group was found to crystallize in the triclinic system, revealing significant intra- and intermolecular hydrogen bonds that stabilize the crystal structure. These structural insights provide a foundation for understanding the spatial arrangement and potential reactivity of the target compound (Xue et al., 2008).
Chemical Reactions and Properties
The chemical reactivity and properties of triazole derivatives are influenced by their functional groups and molecular structure. The synthesis of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts through the interaction of appropriate acids with various bases and salts in alcoholic or aqueous media exemplifies the versatility of these compounds in forming new derivatives with distinct properties (Safonov et al., 2017).
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
A study by Abdulrahman S. Alharbi and N. A. Alshammari (2019) synthesized new fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines, analogs to lamotrigine, and evaluated them as antibacterial agents. The compounds demonstrated interesting activity against various bacteria including Bacillus subtilis and Staphylococcus aureus, highlighting their potential as antibacterial agents Alharbi & Alshammari, 2019.
Antifungal and Antimicrobial Properties
Mubashir Hassan et al. (2022) synthesized novel 1,2,4-triazole based compounds, showing significant inhibitory activity against mushroom tyrosinase, an enzyme involved in melanogenesis. This study suggests potential applications in designing drugs for melanogenesis-related conditions Hassan et al., 2022.
L. Yurttaş, Funda Tay, and Ş. Demirayak (2015) developed N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, showing considerable antitumor activity against several cancer cell lines. This work underlines the anticancer potential of triazole derivatives Yurttaş, Tay, & Demirayak, 2015.
Local Anaesthetic Activity
N. Badiger, Ashraf Y. Khan, and colleagues (2012) explored 2-aminothiazole and 2-aminothiadiazole derivatives for their local anaesthetic activity, indicating the versatility of triazole compounds in medical applications Badiger et al., 2012.
Antitumor and Antimicrobial Activity
Research by M. S. Abbady (2014) developed novel 1,2,4-triazoles and related derivatives showing significant antimicrobial activity. This work adds to the evidence of the broad-spectrum biological activity of triazole compounds Abbady, 2014.
Eigenschaften
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c1-11-5-4-6-12(9-11)16-21-22-17(23(16)19)25-10-15(24)20-14-8-3-2-7-13(14)18/h2-9H,10,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHRURILLNGUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2491354.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2491355.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2491358.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2491360.png)





![2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2491369.png)
![4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B2491370.png)